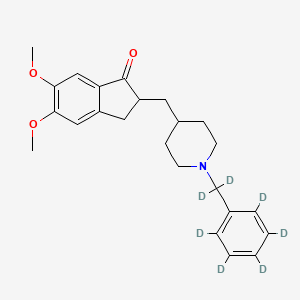

Donepezil-d7

Description

BenchChem offers high-quality Donepezil-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Donepezil-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBPBSSDYVVLD-UOOROTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of Donepezil-d7

Structural Characterization, Physicochemical Properties, and Bioanalytical Application

Executive Summary

Donepezil-d7 is the stable isotope-labeled analog of Donepezil (Aricept), the primary acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer’s disease. In pharmaceutical research and clinical pharmacology, Donepezil-d7 serves as the gold-standard Internal Standard (IS) for the quantitative analysis of Donepezil in biological matrices (plasma, urine, CSF) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its utility stems from its ability to mimic the physicochemical behavior of the analyte (retention time, ionization efficiency) while maintaining a distinct mass shift (+7 Da) that eliminates isotopic interference. This guide details the structural identity, mass spectrometry logic, and validated experimental protocols for its use.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The "d7" designation typically refers to the deuteration of the benzyl moiety—specifically the phenyl ring (5 deuteriums) and the benzylic methylene group (2 deuteriums). This specific labeling position is chosen to ensure the label is retained in the primary fragment ion during mass spectrometry.

Comparative Specifications

| Feature | Donepezil (Native) | Donepezil-d7 (Labeled) |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | 2-[[1-[dideuterio-(pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

| CAS Number (Free Base) | 120014-06-4 | 1215071-00-3 |

| CAS Number (HCl Salt) | 120011-70-3 | 1261394-20-0 |

| Molecular Formula | ||

| Molecular Weight (Free Base) | 379.49 g/mol | 386.54 g/mol |

| Molecular Weight (HCl Salt) | 415.95 g/mol | 423.00 g/mol |

| pKa | 8.82 (Piperidine nitrogen) | ~8.82 (Negligible isotope effect) |

| LogP | 4.27 | ~4.25 |

Structural Integrity & Isotopic Purity

For bioanalytical reliability, the isotopic enrichment must be ≥99 atom % D . Lower enrichment leads to a "cross-talk" phenomenon where the isotopic distribution of the IS overlaps with the native analyte's M+0 signal, artificially inflating the calculated concentration of the drug.

Mass Spectrometry & Fragmentation Logic

The critical value of Donepezil-d7 lies in its fragmentation pathway. In Positive Electrospray Ionization (ESI+), the molecule forms a singly charged protonated precursor

Upon Collision-Induced Dissociation (CID), the molecule cleaves at the C-N bond between the piperidine ring and the benzyl group.

-

Native Donepezil yields a benzyl cation at m/z 91 .

-

Donepezil-d7 yields a deuterated benzyl cation at m/z 98 .

This shift of +7 Da in both the precursor and the product ion provides high specificity, ensuring no interference from endogenous matrix components.

Diagram 1: MS/MS Transition Logic

Caption: Comparative fragmentation pathways showing the specific mass shift in precursor and product ions, essential for MRM selectivity.

Validated Bioanalytical Protocol (LC-MS/MS)

The following protocol is derived from standard pharmacokinetic workflows validated under FDA/EMA guidelines. It utilizes Liquid-Liquid Extraction (LLE) , which offers superior cleanliness compared to protein precipitation, reducing matrix effects.

Reagents & Preparation

-

Stock Solution: Dissolve 1 mg Donepezil-d7 HCl in 10 mL Methanol (Free base equivalent ~0.1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock to 50 ng/mL in 50:50 Methanol:Water.

-

Extraction Solvent: Ethyl Acetate:Hexane (30:70 v/v) or Methyl tert-butyl ether (MTBE).

Extraction Workflow

-

Aliquot: Transfer 50 µL of plasma into a clean tube.

-

Spike: Add 10 µL of Donepezil-d7 Working Solution (Internal Standard).

-

Alkalinize: Add 50 µL of 0.1 M NaOH (Alkaline pH ensures the tertiary amine is uncharged, improving extraction efficiency into organic solvent).

-

Extract: Add 1.5 mL of Extraction Solvent (Ethyl Acetate/Hexane). Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Dry: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., Acetonitrile:Ammonium Formate).

LC-MS/MS Parameters[8][10]

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

-

Mobile Phase: Isocratic elution (70% Acetonitrile : 30% 5mM Ammonium Formate, pH 5.0).

-

Flow Rate: 0.4 mL/min.

-

Run Time: ~3.0 minutes.

MRM Table:

| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |

| Donepezil | Positive | 380.2 | 91.1 | 25 |

| Donepezil-d7 | Positive | 387.2 | 98.1 | 25 |

Experimental Workflow Visualization

The following diagram illustrates the critical path from biological sample to quantitative data, highlighting the point of Internal Standard addition which normalizes all subsequent errors.

Diagram 2: Bioanalytical Workflow

Caption: Workflow demonstrating the co-processing of Donepezil-d7 to compensate for extraction variability and matrix effects.

Stability & Handling Precautions

-

Deuterium Exchange: The benzylic deuteriums in Donepezil-d7 are chemically stable under standard physiological and storage conditions. However, exposure to extremely high pH (>12) for extended periods could theoretically induce exchange at the alpha-position to the carbonyl (indanone ring), though the d7 label is typically on the benzyl side, rendering it immune to this specific enolization risk.

-

Stock Storage: Solutions in methanol are stable for >6 months at -20°C.

-

Light Sensitivity: Donepezil is photosensitive. All extraction steps should be performed under low light or using amber glassware.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49849623, Donepezil-d7 Hydrochloride. Retrieved from [Link]

-

Choi, S., et al. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline and Donepezil Using LC-MS/MS in Rat Plasma.[1] ResearchGate.[2] Retrieved from [Link]

-

Kim, H., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma. PLOS ONE. Retrieved from [Link]

-

Park, J.H., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma.[3] MDPI Pharmaceutics. Retrieved from [Link][4][5][1][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats | MDPI [mdpi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Donepezil-d7 (CAS: 1202350-28-0): Application in Advanced Bioanalytical Research

This guide provides an in-depth technical overview of Donepezil-d7, a deuterated analog of the acetylcholinesterase inhibitor Donepezil. Designed for researchers, scientists, and drug development professionals, this document elucidates the core specifications, analytical applications, and the scientific rationale for its use as a critical reagent in pharmacokinetic and bioequivalence studies.

Introduction: The Role of Isotopic Labeling in Alzheimer's Drug Analysis

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By preventing the breakdown of acetylcholine, Donepezil enhances cholinergic neurotransmission in the brain, which is crucial for memory and cognition.[2] As research into Alzheimer's and other neurodegenerative diseases advances, the need for precise and accurate quantification of Donepezil in biological matrices has become paramount for drug metabolism and pharmacokinetic (DMPK) studies.

This need is met by the use of stable isotope-labeled internal standards, with Donepezil-d7 being a prime example. Isotopic labeling, specifically deuteration, involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to the parent drug but has a higher molecular weight.[3] This mass difference is the key to its utility, allowing it to be distinguished from the unlabeled drug by mass spectrometry, without altering its chemical behavior during sample preparation and analysis.[3][4] Donepezil-d7 serves as the ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[3][5]

Core Specifications and Physicochemical Properties

Donepezil-d7, in its hydrochloride salt form, is a stable, isotopically labeled version of Donepezil HCl.[6] The seven deuterium atoms are incorporated into the N-benzyl group of the molecule, a region not typically susceptible to metabolic alteration or isotopic exchange.[6][7]

// Annotations for deuterium locations d1 [label="D", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2, pos="-1.5,0.8!"]; d2 [label="D", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2, pos="-1.8,0.2!"]; d3 [label="D", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2, pos="-1.8,-0.5!"]; d4 [label="D", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2, pos="-1.5,-1.1!"]; d5 [label="D", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2, pos="-1.1,-1.4!"]; d6 [label="D", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2, pos="-0.5,-0.2!"]; d7 [label="D", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2, pos="-0.5,0.2!"];

} Caption: Location of the seven deuterium atoms on the N-benzyl group of the Donepezil-d7 molecule.

The essential specifications for Donepezil-d7 are summarized below. These values are critical for accurate preparation of standards and interpretation of analytical results.

| Property | Specification | Source(s) |

| Chemical Name | 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenyl-d5-methyl-d2)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride | [6] |

| CAS Number | 1202350-28-0 (Free Base), 1261394-20-0 (HCl Salt) | [3][8] |

| Molecular Formula | C₂₄H₂₂D₇NO₃ (Free Base) / C₂₄H₂₃D₇ClNO₃ (HCl Salt) | [3][8] |

| Molecular Weight | 386.54 g/mol (Free Base) / 423.00 g/mol (HCl Salt) | [3][6] |

| Purity | Typically >98% (HPLC) | [8] |

| Isotopic Enrichment | High isotopic purity is required to minimize signal interference from the unlabeled analyte. | [9] |

| Appearance | White to off-white solid. | [10] |

| Solubility | Soluble in methanol, water, and glacial acetic acid. | [11] |

| Storage | Recommended storage at +4°C, protected from light and moisture. | [6] |

The Scientific Imperative for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample at a constant concentration.[4] Its purpose is to correct for variability that can occur at any stage of the analytical process.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidelines on bioanalytical method validation recommend the use of a stable isotope-labeled analyte as the IS whenever possible.[9] This is because a SIL-IS is the "gold standard," exhibiting nearly identical physicochemical properties to the analyte.[4]

Causality behind this choice:

-

Co-elution: Donepezil-d7 co-elutes with Donepezil from the LC column. This is critical because it ensures that both compounds experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. Matrix effects, caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine), are a major source of variability and inaccuracy. By tracking the IS signal, these effects can be effectively normalized.[2][4]

-

Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the SIL-IS will have the same extraction efficiency as the analyte.[1] Any physical loss of the analyte during these steps will be mirrored by a proportional loss of the IS, leaving the ratio of their signals unchanged and ensuring an accurate final concentration measurement.[2]

Field-Proven Analytical Methodology: LC-MS/MS Quantification

The following protocol is a robust, validated method for the quantification of Donepezil in human plasma, adapted from established literature.[1][12] It utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) and Donepezil-d7 as the internal standard.

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Donepezil and Donepezil-d7 by dissolving the accurately weighed compounds in methanol.[2] Store at -80°C.

-

Working Solutions: Prepare serial dilutions of the Donepezil stock solution in methanol to create working solutions for calibration curve standards and quality controls (QCs).[2]

-

Internal Standard Spiking Solution: Dilute the Donepezil-d7 stock solution with 50% methanol to a final concentration of 10 µg/mL.[1] The specific concentration should be optimized to yield a robust signal without causing detector saturation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is a cost-effective and efficient method for extracting Donepezil from a complex matrix like plasma.[1] It works by partitioning the analyte into an immiscible organic solvent, leaving behind proteins and other interfering substances. The choice of solvent (e.g., a hexane:ethyl acetate mixture) is optimized to maximize the recovery of the analyte while minimizing the extraction of matrix components.[1]

Step-by-Step Protocol:

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma (sample, calibrator, or QC) into a 1.5 mL polypropylene tube.

-

Add 20 µL of the Donepezil-d7 internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., hexane:ethyl acetate 70:30, v/v).[1]

-

Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile).[2]

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

UPLC-MS/MS Conditions

Chromatographic Separation:

| Parameter | Condition | Rationale |

| System | ACQUITY UPLC or equivalent | Provides high resolution and short run times. |

| Column | C18 reverse-phase, e.g., Hypersil GOLD C18 (150x2.1 mm, 1.9 µm) | Offers excellent retention and peak shape for basic compounds like Donepezil.[1] |

| Mobile Phase A | 5% acetic acid in 20 mM ammonium acetate (pH 3.3) | The buffer and pH control the ionization state of Donepezil for optimal retention and peak shape.[1] |

| Mobile Phase B | 100% Acetonitrile | The organic solvent used for elution.[1] |

| Elution | Isocratic at 60:40 (A:B) | A simple, robust method providing consistent retention times.[1] |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions and particle size.[1] |

| Column Temp. | 40°C | Ensures reproducible retention times.[1] |

| Injection Vol. | 3 µL | Small volume is sufficient for sensitive detection with UPLC-MS/MS.[1] |

| Run Time | ~3 minutes | Allows for high-throughput analysis.[1] |

Mass Spectrometric Detection:

| Parameter | Condition | Rationale |

| System | Triple Quadrupole Mass Spectrometer | Required for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Donepezil contains a tertiary amine, which is readily protonated in ESI+. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring a precursor ion and a specific product ion transition. |

| MRM Transitions | Donepezil: 380.2 -> 91.2 Donepezil-d7: 387.2 -> 98.2 (Predicted) | The 380.2 -> 91.2 transition is a well-established, sensitive transition for Donepezil.[12] The d7-IS transition is predicted based on the fragmentation of the deuterated benzyl group. |

| Collision Energy | Optimized for each transition (e.g., -39 V for Donepezil) | The voltage applied in the collision cell to induce optimal fragmentation of the precursor ion.[12] |

Note: While a published method used Donepezil-d4 (m/z 384.2), the principles are identical. The predicted MRM for Donepezil-d7 (m/z 387.2) would target the deuterated benzyl fragment (m/z 98.2). This must be empirically optimized on the specific instrument.

Data Interpretation and Self-Validating Systems

A bioanalytical method is only trustworthy if it is properly validated according to regulatory guidelines.[9] The use of Donepezil-d7 is integral to meeting these validation requirements, which form a self-validating system for routine sample analysis.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Donepezil / Donepezil-d7) against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is used to fit the curve. The concentration of Donepezil in unknown samples is then calculated from this curve.

-

Accuracy and Precision: The method's performance is assessed using QC samples at multiple concentration levels (low, medium, high). Intra- and inter-batch accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).[1][2]

-

Selectivity and Matrix Effect: The use of Donepezil-d7 helps ensure selectivity. By analyzing blank plasma from multiple sources, the absence of interfering peaks at the retention times of Donepezil and the IS is confirmed. The matrix effect is evaluated to ensure that the ionization is not variably affected by different sources of plasma.[2]

-

Stability: The stability of Donepezil in the biological matrix is assessed under various conditions (freeze-thaw, short-term bench-top, long-term storage) by comparing the response against freshly prepared samples. The consistent response of the co-analyzed IS helps validate these experiments.[2]

Conclusion

Donepezil-d7 (CAS: 1202350-28-0) is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical development. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of Donepezil from complex biological matrices. By compensating for inevitable variations in sample preparation and instrument response, Donepezil-d7 enables the generation of reliable, high-quality pharmacokinetic data that is essential for advancing the understanding and therapeutic use of Donepezil in Alzheimer's disease and beyond.

References

-

Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). [Link]

-

SPECTROPHOTOMETRIC ANALYSIS OF DONEPEZIL BY MULTIVARIATE CALIBRATION ANALYSIS. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

-

Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One. [Link]

-

Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. National Institutes of Health (NIH). [Link]

-

Optimized method development and validation for determining donepezil in rat plasma. PLOS. [Link]

-

New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. MDPI. [Link]

-

Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil in human plasma and its pharmacokinetic application. ResearchGate. [Link]

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). [Link]

-

Pharmaceutical Formulations and Analytical Methods of Donepezil. ResearchGate. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Celerion. [Link]

-

Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. Agilent. [Link]

-

Guideline Bioanalytical method validation. Invima. [Link]

Sources

- 1. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lcms.cz [lcms.cz]

- 5. Donepezil-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 7. SmallMolecules.com | Donepezil D7 Hydrochloride (500 g) from Clearsynth | SmallMolecules.com [smallmolecules.com]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. mdpi.com [mdpi.com]

- 11. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability of Donepezil-d7 in Various Solvent Systems

Abstract

Donepezil-d7, the deuterated analog of Donepezil, serves as a critical internal standard (IS) in bioanalytical assays, where its stability is paramount for accurate and reproducible quantification.[1][2][3] This technical guide provides a comprehensive examination of the stability of Donepezil-d7 in solvent systems commonly encountered in drug development and analysis. We delve into the physicochemical properties of the molecule, explore its degradation pathways under various stress conditions, and present validated, step-by-step protocols for assessing its stability. This document is intended for researchers, analytical scientists, and drug development professionals who rely on the integrity of deuterated standards for robust analytical method development and validation.

Introduction: The Critical Role of a Stable Internal Standard

Donepezil is a reversible acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease.[4][5] In pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, quantification of Donepezil in complex biological matrices is achieved using sensitive bioanalytical methods, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6] The accuracy of these methods hinges on the use of an appropriate internal standard (IS).

A stable isotope-labeled (SIL) internal standard, such as Donepezil-d7, is considered the "gold standard."[3] Because it is chemically almost identical to the analyte, Donepezil-d7 co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1] This allows it to reliably correct for variability during sample preparation and analysis.[3][7] However, this entire paradigm rests on a crucial assumption: the internal standard itself must be stable throughout the entire analytical process , from the preparation of stock solutions to the final analysis. Degradation of the IS can lead to a drift in its concentration, causing a proportional error in the calculated analyte concentration and compromising the integrity of study data.

This guide, therefore, addresses the stability of Donepezil-d7 by synthesizing data from forced degradation studies of Donepezil and applying established chemical principles. While specific stability data for the d7 analog is not extensively published, the degradation pathways are expected to be identical to the parent compound. The deuterium labeling is strategically placed on the methoxy groups, which are not typically involved in the primary degradation reactions.

Physicochemical Properties & Inherent Stability Factors

Donepezil is a piperidine derivative with a basic tertiary amine group.[8] This functional group makes the molecule susceptible to pH-dependent degradation, particularly hydrolysis. The molecule's stability is also influenced by its susceptibility to oxidation. Forced degradation studies on Donepezil hydrochloride provide a robust framework for understanding these vulnerabilities.

Key findings from multiple studies indicate that Donepezil is:

-

Highly susceptible to alkaline hydrolysis: Significant degradation occurs in basic solutions (e.g., 0.1 M to 2 M NaOH), often yielding multiple degradation products.[6][8][9] The rate of degradation increases with temperature and molarity of the base.[10]

-

Susceptible to oxidative stress: Exposure to hydrogen peroxide (H₂O₂) leads to measurable degradation, potentially forming N-oxide and other oxidative products.[9][11][12][13]

-

Relatively stable in acidic conditions: While some degradation can be induced under harsh acidic conditions (e.g., boiling in 1 M HCl for extended periods), the molecule is generally more stable in acid than in base.[6][8]

-

Stable under photolytic and thermal stress: Studies show Donepezil to be largely stable when exposed to UV light and dry heat (e.g., 80°C), indicating these are not primary degradation pathways.[9]

Experimental Design for Stability Assessment

To ensure the integrity of Donepezil-d7 as an internal standard, a systematic stability assessment is crucial. This involves subjecting solutions of the compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15][16] The objective is to identify conditions that could compromise the stock and working solutions used in an analytical run.

General Workflow for Stability Evaluation

The following diagram illustrates a comprehensive workflow for assessing the stability of a deuterated internal standard like Donepezil-d7.

Caption: Workflow for assessing Donepezil-d7 stability.

Step-by-Step Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study to evaluate the stability of Donepezil-d7 in common laboratory solvents.

A. Materials and Reagents:

-

Donepezil-d7 reference standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Dimethyl sulfoxide (DMSO)

-

Purified water (18 MΩ·cm)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance, volumetric flasks, and pipettes

-

Validated LC-MS/MS system

B. Preparation of Stock and Working Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Donepezil-d7 and dissolve in 10 mL of methanol in a volumetric flask. Rationale: Methanol is a common solvent for initial stock preparation due to its high solvating power for moderately polar compounds and compatibility with reverse-phase chromatography.[6]

-

Working Solutions (10 µg/mL): Prepare separate working solutions by diluting the stock solution 1:100 into the following solvents:

-

Acetonitrile

-

Methanol

-

50:50 Acetonitrile:Water

-

DMSO

-

Purified Water

-

C. Stress Conditions Protocol:

-

For each working solution, aliquot into separate, clearly labeled amber vials to prevent potential photodegradation.

-

Acid Hydrolysis: To one set of vials, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Alkaline Hydrolysis: To a second set, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Oxidative Degradation: To a third set, add an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.[6]

-

Solvent-Only Stability: The remaining sets (pure organic solvents, aqueous mixtures) are kept as is to evaluate stability under typical storage conditions.

-

Incubation: Store one complete set of stressed and unstressed samples at room temperature (~25°C) and another at refrigerated temperature (4°C).

-

Analysis Schedule: Analyze all samples immediately after preparation (T=0) and then at subsequent time points (e.g., 4, 8, 24, 48 hours). The frequency should be sufficient to establish a degradation profile.[14]

Self-Validating Analytical Methodology (LC-MS/MS)

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

A. Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a robust choice for separating Donepezil from its potential degradants.[17]

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidifying the mobile phase ensures the tertiary amine on Donepezil is protonated, leading to sharp, symmetrical peak shapes.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) will effectively elute the parent compound and resolve it from more polar or less polar degradants.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

B. Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+). Rationale: The basic nature of Donepezil makes it highly amenable to protonation and detection in positive ion mode.[8]

-

MRM Transitions:

-

Donepezil-d7: Monitor the transition from the parent ion to a stable product ion (e.g., m/z 387.2 → 98.1).

-

Donepezil (Analyte): m/z 380.2 → 91.1 (benzyl fragment).

-

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time must be <15%. This ensures the system is performing consistently.

Data Interpretation and Expected Outcomes

Stability is assessed by comparing the peak area of Donepezil-d7 in a stressed sample to the peak area of the T=0 sample. A significant decrease (>10-15%) in peak area indicates degradation.

Summarized Stability Profile (Hypothetical Data)

The following table summarizes the expected stability of Donepezil-d7 based on published data for the non-deuterated compound.

| Solvent System | Stress Condition | Temperature | Expected Stability (% Recovery after 24h) | Primary Degradation Pathway |

| Methanol | None (Neat Solvent) | 25°C | >98% | Minimal |

| Acetonitrile | None (Neat Solvent) | 25°C | >98% | Minimal |

| 50:50 ACN:H₂O | Neutral Hydrolysis | 25°C | >95% | Slow Hydrolysis |

| 50:50 ACN:H₂O | 0.1 M HCl | 25°C | >90% | Acid-Catalyzed Hydrolysis |

| 50:50 ACN:H₂O | 0.1 M NaOH | 25°C | <70% | Base-Catalyzed Hydrolysis [8][9] |

| 50:50 ACN:H₂O | 3% H₂O₂ | 25°C | <85% | Oxidation [9][11] |

| DMSO | None (Neat Solvent) | 25°C | >95% | Minimal, but monitor for reactivity |

Note: This data is illustrative. Actual stability should be empirically determined.

Degradation Pathway Logic

The primary degradation pathways for Donepezil involve hydrolysis and oxidation.

Caption: Key degradation pathways for Donepezil.

Recommended Storage and Handling Procedures

Based on the known stability profile, the following procedures are recommended to ensure the long-term integrity of Donepezil-d7 solutions:

-

Stock Solutions: Prepare high-concentration stock solutions (≥1 mg/mL) in a non-aqueous, aprotic solvent like Acetonitrile . Store these solutions in amber glass vials at -20°C or colder . Under these conditions, the stock should be stable for at least 6-12 months.

-

Working Solutions: Prepare aqueous working solutions fresh daily. If solutions need to be stored, keep them refrigerated (2-8°C) for no longer than 24-48 hours. Avoid preparing working solutions in highly basic media.

-

Autosampler Stability: For LC-MS analysis, maintain the autosampler at a cool temperature (e.g., 4-10°C) to minimize degradation of the compound in the injection solvent over the course of a long analytical run.

-

Avoid Contamination: Never introduce acidic or basic contaminants into stock solution containers. Use fresh, clean pipette tips for every aliquot.

Conclusion

Donepezil-d7 is a robust internal standard when handled and stored correctly. Its primary liabilities are exposure to alkaline conditions and strong oxidizing agents. It exhibits excellent stability in common organic solvents like acetonitrile and methanol, especially when stored at low temperatures. By following the protocols and recommendations outlined in this guide—performing initial stress testing, using a validated stability-indicating method, and adhering to proper storage conditions—researchers can ensure the integrity of their Donepezil-d7 internal standard, leading to accurate, reliable, and reproducible bioanalytical data.

References

-

Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Stability Assessment Of Donepezil Hydrochloride Using Validated RP-HPLC Method. (n.d.). International Journal of Pharmaceutical Erudition. [Link]

-

Tariq, A., & Siddiqui, M. A. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

-

Degradation pathways of donepezil hydrochloride. (n.d.). ResearchGate. [Link]

-

Stability assessment of donepezil hydrochloride using validated RP-HPLC method. (n.d.). ResearchGate. [Link]

-

Paim, C. S., Steppe, M., & Schapoval, E. E. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. Química Nova, 37(6), 1010-1016. [Link]

-

Development of donepezil hydrochloride-loaded PLGA-based nanoparticles for Alzheimer's disease treatment. (2024). PubMed Central. [Link]

-

CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. (2013). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

method development and validation of donepezil hydrochloride by rp-hplc. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]

-

Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (2017). Research Journal of Pharmacy and Technology. [Link]

-

Donepezil. (n.d.). PubChem. [Link]

-

Liquid chromatography and liquid chromatography-mass spectrometry analysis of donepezil degradation products. (2014). ResearchGate. [Link]

-

Degradation pathway of donepezil hydrochloride under oxidative stress condition. (n.d.). ResearchGate. [Link]

-

Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines. (2011). PubMed. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and products. (2003). International Council for Harmonisation. [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc.[Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). International Council for Harmonisation. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (n.d.). AMSbiopharma. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc.[Link]

-

Ich guidelines for stability studies. (2012). Slideshare. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. [Link]

-

LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. scielo.br [scielo.br]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 17. iajps.com [iajps.com]

Storage conditions for long-term Donepezil-d7 stability

An In-Depth Technical Guide to the Long-Term Stability of Donepezil-d7

Abstract

Donepezil-d7 (E2020-d7) is the deuterated analog of Donepezil, a reversible acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease.[1] As an isotopically labeled internal standard, the stability and purity of Donepezil-d7 are paramount for its application in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive technical overview of the factors influencing the long-term stability of Donepezil-d7, recommended storage conditions, and a robust protocol for establishing its shelf-life in both solid and solution forms, in alignment with international regulatory standards.

Introduction: The Critical Role of Stability in Labeled Standards

In quantitative analysis, an internal standard (IS) is added in a known, constant amount to all samples, calibrators, and quality controls. Its purpose is to correct for the loss of the analyte during sample preparation and for variations in instrument response. The fundamental assumption is that the IS is chemically identical to the analyte and behaves similarly throughout the analytical process. For this assumption to hold true, the IS must be unequivocally stable.

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is often incorporated into drug molecules to create ideal internal standards.[3] The increased mass is easily differentiated by a mass spectrometer, while the physicochemical properties remain nearly identical to the unlabeled drug. However, while deuterium itself is stable, the molecule it is attached to, in this case, Donepezil, is subject to chemical degradation.[4] Degradation of the Donepezil-d7 standard would lead to a decrease in its concentration, resulting in an inaccurate calculation of the analyte's concentration and compromising the integrity of the entire study. Therefore, a thorough understanding and validation of its long-term stability are not just best practice, but a scientific necessity.

Physicochemical Properties and Degradation Pathways of Donepezil

To establish optimal storage conditions for Donepezil-d7, one must first understand the inherent stability characteristics of the parent molecule, Donepezil. The substitution of hydrogen with deuterium does not typically alter the fundamental degradation pathways, although it can influence the rate of certain metabolic reactions (kinetic isotope effect).

2.1 Key Physicochemical Characteristics

-

Chemical Structure: (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one.

-

Appearance: Donepezil hydrochloride is a white crystalline powder.[5]

-

Solubility: It is soluble in water and chloroform, slightly soluble in ethanol, and practically insoluble in n-hexane.[5]

-

Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5]

2.2 Known Degradation Pathways

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways. Studies on Donepezil hydrochloride have revealed several key vulnerabilities:

-

Hydrolysis: Donepezil is susceptible to degradation in aqueous solutions. The rate of degradation is pH-dependent, with significantly faster breakdown observed under alkaline conditions compared to neutral or acidic conditions.[6][] Degradation in neutral water has been observed upon heating, generating multiple degradation products.[6]

-

Oxidation: The molecule shows susceptibility to oxidative stress. Treatment with hydrogen peroxide (H₂O₂) leads to degradation, potentially forming non-chromophoric products that may not be detectable by UV-based methods alone.[6][] One identified degradation product is Donepezil N-Oxide.[8]

-

Thermostability: Donepezil is relatively stable under dry heat conditions.[6]

-

Photostability: The compound is considered stable under exposure to UV and visible light, as studies have shown no significant photodegradation.[6][]

The primary degradation pathways are hydrolysis and oxidation, which must be the focus of mitigation strategies for long-term storage.

Caption: Key factors influencing the degradation of Donepezil.

Recommended Storage Conditions for Long-Term Stability

Based on the known physicochemical properties and degradation pathways, the following conditions are recommended to ensure the long-term stability and integrity of Donepezil-d7.

3.1 Storage of Solid (Neat) Material

The primary concerns for the solid form of Donepezil-d7 are moisture and temperature. Its hygroscopic nature necessitates protection from atmospheric humidity.

-

Temperature: 2-8°C . Refrigeration slows down potential solid-state degradation reactions. While some suppliers may state room temperature storage, refrigerated conditions provide a greater margin of safety, especially given the compound's hygroscopicity.[5][9]

-

Atmosphere: Inert Gas . Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

-

Container: Tightly Sealed, Amber Vial . Use a tightly sealed vial to prevent moisture ingress. Amber glass is crucial to protect the material from light, even though it is considered photostable, as a precautionary measure against long-term, low-level exposure.

-

Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

3.2 Storage of Stock and Working Solutions

Solutions are significantly more susceptible to degradation than the solid material. The choice of solvent and storage temperature is critical.

-

Solvent Selection: While Donepezil is soluble in water, its instability in neutral aqueous solutions makes this a poor choice for long-term storage.[6] Organic solvents like acetonitrile or methanol are preferred for preparing stock solutions. For working solutions that require aqueous components, a buffered system is essential. A slightly acidic buffer (e.g., pH 4-5) is recommended to minimize base-catalyzed hydrolysis.

-

Temperature: -20°C or -80°C . Freezing the solutions is the most effective way to inhibit hydrolytic and oxidative degradation pathways. For maximum long-term stability, storage at -80°C is preferable.

-

Container: Store in tightly sealed, amber glass or polypropylene vials to prevent solvent evaporation and light exposure.

-

Handling: Prepare aliquots of stock and working solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Protocol for a Comprehensive Long-Term Stability Study

This section outlines a self-validating experimental protocol designed to assess the long-term stability of Donepezil-d7, in accordance with ICH Q1A(R2) guidelines.[10]

4.1 Objective

To determine the re-test period for solid Donepezil-d7 and the stability of its solutions under defined storage conditions.

4.2 Materials

-

Donepezil-d7 (at least one primary batch)

-

Validated stability-indicating analytical method (e.g., UPLC-MS/MS)

-

Calibrated stability chambers

-

Appropriate storage containers (amber vials)

4.3 Experimental Workflow: ICH-Compliant Stability Testing

The workflow involves exposing the material to controlled long-term and accelerated conditions and testing it at specific intervals.[11]

Caption: Experimental workflow for Donepezil-d7 stability assessment.

4.4 Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Perform a complete analysis of the Donepezil-d7 batch immediately upon receipt.

-

Tests to perform: Appearance (visual inspection), Purity Assay (by a validated stability-indicating LC-MS/MS method), and identification and quantification of any degradation products. This initial data serves as the baseline.

-

-

Sample Preparation and Storage:

-

Solid Stability: Accurately weigh 1-2 mg of solid Donepezil-d7 into multiple amber glass vials for each storage condition and time point. Tightly cap the vials.

-

Solution Stability: Prepare a stock solution of Donepezil-d7 (e.g., 1 mg/mL) in acetonitrile. Aliquot this solution into amber vials for each storage condition and time point.

-

Place the prepared samples into calibrated stability chambers set to the following conditions as per ICH guidelines:[12]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Solution (Frozen): -20°C and -80°C (for solution stability assessment)

-

-

-

Time-Point Testing:

-

At each designated time point, remove the required number of samples from the stability chambers.

-

For solid samples, allow them to equilibrate to room temperature before preparing a fresh solution for analysis. For solution samples, allow them to thaw completely and vortex before analysis.

-

Testing Schedule: [10]

-

Long-Term: 0, 3, 6, 9, 12 months (and annually thereafter).

-

Accelerated: 0, 3, 6 months.

-

-

-

Analytical Procedure (Example):

-

Method: A validated UPLC-MS/MS method is the gold standard for stability testing of labeled compounds.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution using a mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode to specifically monitor the parent ion and a characteristic product ion for both Donepezil-d7 and any known impurities.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and its ability to separate the parent compound from all potential degradation products.

-

4.5 Data Analysis and Acceptance Criteria

-

Purity: The purity of Donepezil-d7 should not fall below a pre-defined limit (e.g., 98.0%).

-

Degradation Products: No single unidentified degradation product should exceed 0.2%, and the total of all degradation products should not exceed 1.0%.

-

Mass Balance: The sum of the assay value and the levels of all degradation products should be close to 100%, accounting for the analytical variability.

-

Appearance: No significant change in color or physical state should be observed.

Data Presentation and Interpretation

All quantitative data should be collated into a summary table to facilitate trend analysis. A significant change is typically defined as a 5% change in assay from its initial value or failure to meet any other acceptance criteria. Data from accelerated studies can be used to predict the stability under long-term conditions. If a significant change occurs during the 6-month accelerated study, it indicates a need for more comprehensive testing or a shorter re-test period.

Table 1: Representative Long-Term Stability Data for Solid Donepezil-d7

| Time Point (Months) | Storage Condition | Purity Assay (%) | Total Degradants (%) | Appearance |

| 0 | - | 99.8 | 0.12 | White Powder |

| 3 | 25°C / 60% RH | 99.7 | 0.15 | Conforms |

| 40°C / 75% RH | 99.5 | 0.25 | Conforms | |

| 6 | 25°C / 60% RH | 99.7 | 0.18 | Conforms |

| 40°C / 75% RH | 99.2 | 0.45 | Conforms | |

| 9 | 25°C / 60% RH | 99.6 | 0.20 | Conforms |

| 12 | 25°C / 60% RH | 99.5 | 0.24 | Conforms |

Note: Data presented is illustrative and will vary based on the specific batch and storage conditions.

Conclusion

The long-term stability of Donepezil-d7 is a critical parameter that underpins its reliability as an internal standard in regulated bioanalysis. Its primary vulnerabilities are hydrolysis and oxidation. By adhering to strict storage protocols—refrigeration under an inert atmosphere for the solid form, and frozen storage in an organic solvent for solutions—these degradation pathways can be effectively mitigated. A systematic stability testing program, guided by ICH principles, is the only authoritative method to formally establish a re-test period and ensure the continued integrity and accuracy of this vital analytical reagent.

References

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS.

- BOC Sciences. Donepezil and Impurities.

- MedChemExpress. (n.d.). Donepezil-d7 (E2020-d7 free base).

- National Center for Biotechnology Information. (2023).

- ChemicalBook. (n.d.). Donepezil Hydrochloride | 120011-70-3.

- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- National Center for Biotechnology Information. (n.d.). Donepezil | C24H29NO3 | CID 3152 - PubChem.

- LGC Standards. (n.d.). Donepezil-d7 Hydrochloride.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Simson Pharma Limited. (n.d.). Donepezil-D7 Hydrochloride | CAS No- 1261394-20-0.

- International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- International Council for Harmonis

- ResearchGate. (n.d.).

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- YouTube. (2025). Does Deuterium Have A Shelf Life? - Chemistry For Everyone.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Chromservis. (n.d.).

- National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

Sources

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]

- 6. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

- 9. Donepezil-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: High-Sensitivity Extraction of Donepezil from Plasma

This Application Note provides a high-sensitivity, validated protocol for the extraction and quantification of Donepezil in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Abstract & Scope

Donepezil (Aricept®) is a centrally acting reversible acetylcholinesterase inhibitor used in the palliative treatment of Alzheimer's disease. Accurate quantification in plasma is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring (TDM).

While protein precipitation (PPT) is faster, it often suffers from significant ion suppression due to retained phospholipids. This protocol utilizes Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) . This method is selected for its superior ability to remove matrix interferences and concentrate the analyte, achieving a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL with a sample volume of just 100 µL .

Materials & Reagents

| Reagent | Grade/Specification | Notes |

| Donepezil HCl | Reference Standard (>99%) | Analyte |

| Donepezil-d7 | Internal Standard (>98% isotopic purity) | Corrects for recovery & matrix effect |

| Human Plasma | K2EDTA or Lithium Heparin | Matrix |

| MTBE | HPLC Grade | Extraction Solvent |

| Ammonium Acetate | LC-MS Grade | Buffer Additive |

| Formic Acid | LC-MS Grade | Mobile Phase Modifier |

| Acetonitrile (ACN) | LC-MS Grade | Organic Mobile Phase |

| Water | Milli-Q (18.2 MΩ·cm) | Aqueous Mobile Phase |

Instrumentation & Conditions

Liquid Chromatography (LC)

-

System: UHPLC System (e.g., Agilent 1290 Infinity II or Shimadzu Nexera)

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

-

Rationale: A sub-2-micron particle size ensures sharp peaks and high resolution for rapid separation.

-

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mobile Phase Gradient:

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Load |

| 2.00 | 90 | Elution of Donepezil |

| 2.50 | 90 | Wash |

| 2.60 | 10 | Re-equilibration |

| 4.00 | 10 | End of Run |

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode[1][2][3]

-

Detection: Multiple Reaction Monitoring (MRM)

-

Source Temp: 500°C | Capillary Voltage: 3.5 kV

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Donepezil | 380.2 | 91.2 | 40 | 30 | Quantifier |

| Donepezil | 380.2 | 65.2 | 40 | 45 | Qualifier |

| Donepezil-d7 | 387.2 | 98.2 | 40 | 30 | Internal Std |

Note: The transition 380.2 → 91.2 corresponds to the cleavage of the benzyl group. Donepezil-d7 (benzyl-labeled) shifts this fragment to 98.2.

Experimental Protocol

Preparation of Standards

-

Stock Solutions: Prepare 1.0 mg/mL stocks of Donepezil and Donepezil-d7 in Methanol. Store at -20°C.

-

Working Standard (WS): Dilute Donepezil stock with 50% Methanol/Water to create a calibration range (e.g., 0.1 to 100 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute Donepezil-d7 stock to 50 ng/mL in 50% Methanol.

Extraction Workflow (Liquid-Liquid Extraction)

The choice of LLE over PPT is deliberate. Donepezil is a basic lipophilic compound (

Figure 1: Optimized Liquid-Liquid Extraction (LLE) Workflow for Donepezil.

Detailed Steps:

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

-

IS Addition: Add 10 µL of Donepezil-d7 IS working solution. Vortex gently.

-

Alkalization: Add 50 µL of 0.1 M Sodium Carbonate (

) or 0.1 M NaOH.-

Scientific Insight: This adjusts pH > 9.0, ensuring Donepezil is uncharged (free base), maximizing extraction efficiency into the organic solvent [1].

-

-

Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 5 minutes.

-

Why MTBE? MTBE forms a clear upper layer that is easy to pipette and provides cleaner extracts than Ethyl Acetate for this analyte [2].

-

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer 500 µL of the upper organic layer to a clean glass tube or 96-well plate. Avoid disturbing the protein "puck" at the interface.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (10% ACN / 90% Water / 0.1% Formic Acid). Vortex for 1 min.

-

Analysis: Inject 5 µL into the LC-MS/MS.

Method Validation & Performance

This method is designed to comply with FDA M10 Bioanalytical Method Validation guidelines.[1]

| Parameter | Performance Criteria | Typical Result |

| Linearity | ||

| Accuracy | 85-115% (80-120% at LLOQ) | 94.2% - 106.5% |

| Precision (CV) | < 15% (< 20% at LLOQ) | 3.5% - 8.2% |

| Recovery | Consistent across range | ~85% (MTBE extraction) |

| Matrix Effect | IS-normalized Factor ~ 1.0 | 0.98 - 1.02 (Negligible suppression) |

Self-Validating System Check:

-

IS Response Monitor: Plot the peak area of Donepezil-d7 for every sample. A deviation of >30% from the mean of the calibration standards indicates extraction error or matrix suppression in that specific sample.

Troubleshooting & Optimization

Figure 2: Rapid Troubleshooting Decision Tree.

-

Issue: Low Recovery.

-

Cause: Inadequate alkalization.

-

Fix: Ensure the buffer (Na2CO3) is fresh. The pH of the aqueous phase must be basic to drive Donepezil into the MTBE.

-

-

Issue: Carryover.

-

Cause: Donepezil is "sticky" due to its lipophilicity.

-

Fix: Use a needle wash of 50:50 Methanol:Acetonitrile + 0.1% Formic Acid.

-

References

-

Shin, Y. B., et al. (2024).[1] Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE. Link

-

Kim, H., et al. (2011). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 25(8), 943-951.[4] Link

-

FDA.[1][4][5][6] (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

-

Subbaiah, G., et al. (2009). Method development and validation for the determination of donepezil in human plasma by LC-MS/MS. E-Journal of Chemistry. Link

Sources

- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 2. actascientific.com [actascientific.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

Precision Bioanalysis of Donepezil-d7: LC-MS/MS Protocol & Isotopic Fidelity

Executive Summary & Scientific Rationale

Donepezil-d7 (N-benzyl-d7) is the gold-standard stable isotope-labeled (SIL) internal standard for the quantification of Donepezil (Aricept) in biological matrices. While structural analogs like Icopezil are sometimes used, they fail to adequately compensate for the specific matrix effects and ionization suppression encountered in high-throughput LC-MS/MS bioanalysis.

This application note details a robust LC-MS/MS workflow. Unlike generic protocols, we address the specific physicochemical challenges of Donepezil:

-

Basicity (pKa ~8.9): The tertiary amine in the piperidine ring interacts with residual silanols on silica columns, leading to severe peak tailing if not mitigated.

-

Lipophilicity (LogP ~4): Requires high organic strength for elution and careful carryover management.

-

Isotopic Specificity: The d7-label is located on the benzyl ring.[1] This dictates specific Multiple Reaction Monitoring (MRM) transitions (387.2

98.2) distinct from the native drug (380.2

Physicochemical Profile

| Property | Donepezil (Native) | Donepezil-d7 (IS) | Implication for Chromatography |

| Molecular Weight | 379.5 g/mol | 386.5 g/mol | +7 Da mass shift allows clear MS resolution. |

| pKa | ~8.9 (Piperidine N) | ~8.9 | Critical: Both species are positively charged at acidic pH (standard LC-MS conditions). |

| LogP | ~4.1 | ~4.05 | High retention on C18; potential for "Deuterium Isotope Effect" where d7 elutes slightly earlier than d0. |

| Solubility | Soluble in Methanol, Chloroform | Same | Stock solutions should be prepared in Methanol. |

Chromatographic Strategy (The "Why" Behind the Method)

Column Selection: The End-Capping Necessity

Standard silica columns are unsuitable. The basic nitrogen of Donepezil interacts with acidic silanol groups (

-

Recommendation: Use a High-Purity, End-Capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). The "end-capping" process chemically blocks silanols, ensuring sharp peaks for basic compounds.

Mobile Phase Chemistry

To maximize sensitivity in Positive Electrospray Ionization (ESI+), we utilize an acidic mobile phase. This ensures the piperidine nitrogen is fully protonated (

-

Buffer: Ammonium Formate (volatile, MS-compatible).

-

Modifier: Formic Acid (maintains pH ~3.5).

Detailed Experimental Protocol: LC-MS/MS Bioanalysis

A. Reagents & Preparation[2][3][4]

-

Stock Solution: Dissolve Donepezil-d7 to 1 mg/mL in Methanol. Store at -20°C.

-

Working IS Solution: Dilute stock to 50 ng/mL in 50:50 Acetonitrile:Water.

B. Sample Preparation Workflow

We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT). Donepezil is lipophilic; LLE provides cleaner extracts and reduces phospholipid buildup on the column.

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring Donepezil is in its free-base form for maximum organic solubility.

C. LC-MS/MS Conditions[3][5][6]

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470) coupled to UHPLC.

1. Chromatographic Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

-

Column Temp: 40°C (Reduces backpressure and improves mass transfer).

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Vol: 2–5 µL.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (100%).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20 | Initial equilibration |

| 0.50 | 20 | Load sample |

| 2.50 | 90 | Elution of Donepezil/d7 |

| 3.50 | 90 | Wash lipophilic matrix |

| 3.60 | 20 | Return to initial |

| 5.00 | 20 | Re-equilibration |

2. Mass Spectrometry Parameters (ESI+):

-

Capillary Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions (Critical): The d7 label is on the benzyl ring. Upon Collision Induced Dissociation (CID), the bond between the piperidine nitrogen and the benzyl carbon cleaves, generating a stable benzyl cation.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) |

| Donepezil | 380.2 ( | 91.2 (Benzyl cation) | 25 | 100 |

| Donepezil-d7 | 387.2 ( | 98.2 (d7-Benzyl cation) | 25 | 100 |

Note: Do not use a generic product ion (like the tropylium ion analogs) without verification. The 91/98 pair is the most abundant and specific transition for this molecule [1, 3].

System Suitability & Validation Logic

To ensure the protocol is "self-validating," you must monitor the Isotopic Contribution .

The Problem: Impure Donepezil-d7 may contain traces of d0 (native Donepezil). If your IS contributes signal to the analyte channel, your quantification at the Lower Limit of Quantification (LLOQ) will be biased high.

The Test:

-

Inject a "Zero Sample" (Matrix + IS only).

-

Monitor the response in the Analyte channel (380.2

91.2). -

Acceptance Criteria: The interference in the analyte channel must be < 20% of the LLOQ response.

Caption: Decision tree for assessing Isotopic Purity of Donepezil-d7 prior to batch analysis.

Troubleshooting Common Issues

| Issue | Root Cause | Remediation |

| Peak Tailing | Interaction with silanols (Secondary interactions). | Ensure mobile phase contains Ammonium Formate (competes for silanol sites) or switch to a "Shield" RP column. |

| Signal Suppression | Phospholipids co-eluting. | Switch from Protein Precipitation to LLE (as described in Section 4B). |

| Carryover | Donepezil sticking to injector needle. | Use a strong needle wash: Acetonitrile:Water:Formic Acid (80:20:1). |

| RT Shift | Deuterium Isotope Effect. | d7 may elute 0.05–0.1 min earlier than d0. Ensure integration windows are wide enough to capture both. |

References

-

Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. LC-MS.cz. Link

-

Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). Link

-

Donepezil-d7 Hydrochloride Reference Standard. LGC Standards. Link

-

Optimized method development and validation for determining donepezil in rat plasma. PLOS ONE. Link

Sources

High-Sensitivity Quantitation of Donepezil in Rat Brain Tissue via LC-MS/MS using Donepezil-d7

Application Note & Protocol Guide

Abstract

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying Donepezil in rat brain tissue. Given the lipid-rich nature of brain matrices and the necessity for precise pharmacokinetic (PK) profiling in Alzheimer’s disease research, this method utilizes Donepezil-d7 as an internal standard (IS) to correct for matrix effects and recovery variability. The protocol employs Liquid-Liquid Extraction (LLE) to minimize phospholipid interference, ensuring high sensitivity (LLOQ: 0.5 ng/g) and column longevity.

Introduction: The Bioanalytical Challenge

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor. In preclinical drug development, measuring plasma concentration is insufficient; verifying blood-brain barrier (BBB) penetration and actual parenchymal concentration is critical.

Why Donepezil-d7? Quantifying drugs in brain homogenate is notoriously difficult due to:

-

Ion Suppression: High levels of glycerophospholipids in brain tissue can suppress ionization in the electrospray source (ESI).

-

Extraction Efficiency: The lipophilic nature of Donepezil requires an extraction method that separates the drug from brain fats without losing the analyte.

Using a deuterated internal standard, Donepezil-d7 , is superior to structural analogs (e.g., Icopezil) because it shares identical physicochemical properties and co-elutes with the analyte. This allows the IS to experience the exact same matrix suppression and extraction losses as the analyte, providing a self-correcting quantification system.

Materials & Reagents

-

Analyte: Donepezil Hydrochloride (purity >99%).

-

Internal Standard: Donepezil-d7 (benzyl-d7 labeled, purity >98% isotopic).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Formate.

-

Matrix: Rat brain tissue (perfused with saline to remove residual blood).

-

Equipment: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-S), Bead Ruptor Homogenizer.

Experimental Workflow

The following diagram illustrates the critical path from tissue collection to data acquisition.

Figure 1: Step-by-step workflow for Donepezil quantification in brain tissue.

Detailed Protocols

Protocol A: Tissue Homogenization

Rationale: Brain tissue is heterogeneous. Proper homogenization ensures the drug is released from the lipid matrix.

-

Thawing: Thaw rat brain tissue on wet ice.

-

Weighing: Weigh the tissue accurately.

-

Dilution: Add 3 volumes of ice-cold ultrapure water (or PBS) per 1 gram of tissue (1:3 w/v dilution).

-

Note: Do not use organic solvents here; they may precipitate proteins prematurely and trap the drug.

-

-

Disruption: Homogenize using a bead beater (e.g., 2.8 mm ceramic beads) at 6.0 m/s for 30 seconds. Ensure the homogenate is uniform and free of chunks.

-

Storage: Store homogenate at -80°C if not using immediately.

Protocol B: Liquid-Liquid Extraction (LLE)

Rationale: LLE using MTBE (Methyl tert-butyl ether) is chosen over protein precipitation because it effectively removes phospholipids, resulting in a cleaner baseline and reduced matrix effects.

-

Aliquot: Transfer 50 µL of brain homogenate into a 1.5 mL polypropylene tube.

-

IS Spiking: Add 10 µL of Donepezil-d7 working solution (e.g., 100 ng/mL in 50% Methanol). Vortex gently.

-

Alkalization (Optional but Recommended): Add 10 µL of 0.1 M Ammonium Hydroxide.

-

Why? Donepezil is a weak base (pKa ~8.9). Alkalization ensures it is in the uncharged state, maximizing extraction into the organic layer.

-

-

Extraction: Add 600 µL of MTBE .

-

Agitation: Vortex vigorously for 10 minutes or shake on a plate shaker at 1000 rpm.

-

Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer 500 µL of the upper organic layer (MTBE) to a clean glass tube or 96-well plate. Avoid disturbing the interface (lipids/proteins).

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (A:B = 80:20). Vortex for 1 minute and centrifuge before injection.

Protocol C: LC-MS/MS Conditions

Rationale: A C18 column provides retention for the hydrophobic Donepezil. Acidic mobile phase promotes protonation [M+H]+ for high sensitivity.

Chromatography (LC)

-

Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2–5 µL.

-

Mobile Phase A: 0.1% Formic Acid + 2 mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Gradient |

| 2.5 | 90 | Elution |

| 3.5 | 90 | Wash |

| 3.6 | 10 | Re-equilibration |

| 5.0 | 10 | Stop |

Mass Spectrometry (MS/MS)

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| Donepezil | 380.2 | 91.1 | 40 | 30 | Quantifier |

| Donepezil | 380.2 | 243.1 | 40 | 22 | Qualifier |

| Donepezil-d7 | 387.2 | 98.1* | 40 | 30 | IS Quantifier |

*Note on Donepezil-d7: The transition 387.2 -> 98.1 assumes the d7 label is on the benzyl ring (common in commercial standards). If your IS is labeled on the indanone ring, the product ion may differ. Always verify with your specific Certificate of Analysis.

Method Validation (FDA Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).

-

Selectivity: Analyze blank brain homogenate from 6 different rats. Ensure no interference at the retention times of Donepezil or Donepezil-d7.

-

Linearity: Construct a calibration curve (e.g., 0.5 – 500 ng/g) using 1/x² weighting. Correlation coefficient (r²) should be > 0.99.

-

Accuracy & Precision:

-

Run QC samples (Low, Mid, High) in quintuplicate (n=5).

-

Acceptance: Accuracy within ±15% (±20% for LLOQ) and CV <15%.

-

-

Matrix Effect (ME):

-

Calculate ME factor = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Pure Solution).

-

Donepezil-d7 should correct this ratio to near 1.0.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Phospholipid buildup on column. | Switch from Protein Precipitation to LLE (Protocol B). Add a "sawtooth" wash step (95% B) at the end of the gradient. |

| Low Sensitivity | Poor extraction recovery. | Ensure pH is basic (pH > 9) during extraction (Step 3 in Protocol B). Donepezil is basic; acidic conditions keep it in the water phase. |